molecular formula C6H17NO6P2 B11558302 ((Butylimino)bis(methylene))bisphosphonic acid CAS No. 5995-28-8

((Butylimino)bis(methylene))bisphosphonic acid

Cat. No.: B11558302
CAS No.: 5995-28-8
M. Wt: 261.15 g/mol
InChI Key: VXYOTIXPEUMUSS-UHFFFAOYSA-N
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Description

((Butylimino)bis(methylene))bisphosphonic acid: is a chemical compound with the molecular formula C6H17NO6P2. It is a member of the bisphosphonate family, which are compounds known for their ability to inhibit bone resorption. This compound is characterized by the presence of two phosphonic acid groups attached to a butylimino group via methylene linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((butylimino)bis(methylene))bisphosphonic acid typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Butylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: ((Butylimino)bis(methylene))bisphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions where the butylimino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phosphonic acids.

Scientific Research Applications

Chemistry: ((Butylimino)bis(methylene))bisphosphonic acid is used as a ligand in coordination chemistry. It can form complexes with metal ions, which are studied for their catalytic and electronic properties.

Biology: In biological research, this compound is investigated for its potential as an inhibitor of enzymes involved in bone resorption. It is also studied for its effects on cellular processes and signaling pathways.

Medicine: this compound is explored for its therapeutic potential in treating bone-related diseases such as osteoporosis and Paget’s disease. Its ability to inhibit bone resorption makes it a candidate for drug development.

Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes. It prevents the formation of scale deposits in pipes and equipment, enhancing efficiency and longevity.

Mechanism of Action

The mechanism of action of ((butylimino)bis(methylene))bisphosphonic acid involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By preventing osteoclasts from adhering to the bone surface and producing the necessary protons for resorption, the compound effectively reduces bone degradation. Additionally, it may promote osteoclast apoptosis and inhibit the development of osteoclast progenitors .

Comparison with Similar Compounds

Comparison: ((Butylimino)bis(methylene))bisphosphonic acid is unique due to its specific structural features, such as the butylimino group and methylene linkages. Compared to other bisphosphonates, it may exhibit different binding affinities and inhibitory effects on osteoclasts. Its unique structure also allows for distinct applications in coordination chemistry and industrial processes.

Properties

CAS No.

5995-28-8

Molecular Formula

C6H17NO6P2

Molecular Weight

261.15 g/mol

IUPAC Name

[butyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C6H17NO6P2/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13)

InChI Key

VXYOTIXPEUMUSS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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